molecular formula C8H10FNS B3220295 2-(4-Fluoro-phenylsulfanyl)-ethylamine CAS No. 119511-40-9

2-(4-Fluoro-phenylsulfanyl)-ethylamine

Cat. No. B3220295
CAS RN: 119511-40-9
M. Wt: 171.24 g/mol
InChI Key: VVAKGUUGRVPWTA-UHFFFAOYSA-N
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Description

The compound “4-Fluorophenylacetonitrile” is a fluorinated building block . It has a linear formula of FC6H4CH2CN and a molecular weight of 135.14 . It is used as a starting reagent in the synthesis of certain derivatives .


Synthesis Analysis

While specific synthesis methods for “2-(4-Fluoro-phenylsulfanyl)-ethylamine” were not found, there are methods for synthesizing related compounds. For instance, “4-Formylphenylboronic acid” was synthesized using 4-Bromobenzaldehyde as a starting material .


Molecular Structure Analysis

A related compound, “2-(4-fluorophenyl)imidazol-5-ones”, was studied for its anti-breast cancer properties. The study included QSAR analysis, molecular docking assessment, and pharmacokinetics analysis .


Chemical Reactions Analysis

A compound named “2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile” was synthesized following a ‘green protocol’ and characterized based on its elemental, detailed spectral, and X-ray crystallographic analyses .


Physical And Chemical Properties Analysis

The compound “4-Fluorophenylacetonitrile” has a refractive index of n20/D 1.5002 (lit.), a boiling point of 119-120 °C/18 mmHg (lit.), and a density of 1.126 g/mL at 25 °C (lit.) .

Mechanism of Action

While the mechanism of action for “2-(4-Fluoro-phenylsulfanyl)-ethylamine” is not available, a related compound, “2-(4-fluorophenyl)imidazole-5-ones”, showed promising anti-cancer properties against the MCF-7 cell line .

Safety and Hazards

The compound “4-Fluorophenylacetonitrile” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes skin and eye irritation .

Future Directions

Fluorosulfonyl radicals have emerged as a concise and efficient approach for producing sulfonyl fluorides, which have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . This could potentially open new avenues for the synthesis of compounds like “2-(4-Fluoro-phenylsulfanyl)-ethylamine”.

properties

IUPAC Name

2-(4-fluorophenyl)sulfanylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAKGUUGRVPWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluoro-phenylsulfanyl)-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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